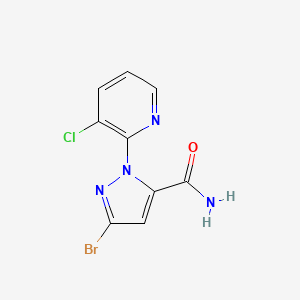

5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide

Description

5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide (hereafter referred to as the "target compound") is a pyrazole-carboxamide derivative with significant applications in agrochemicals, particularly as an intermediate in the synthesis of anthranilic diamide insecticides such as chlorantraniliprole and cyantraniliprole . Its structure features a pyrazole core substituted with a bromine atom at position 5, a 3-chloropyridin-2-yl group at position 2, and a carboxamide functional group at position 2.

Properties

IUPAC Name |

5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN4O/c10-7-4-6(8(12)16)15(14-7)9-5(11)2-1-3-13-9/h1-4H,(H2,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGLHCFROQVWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901193718 | |

| Record name | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1438853-57-6 | |

| Record name | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1438853-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of chlorantraniliprole, a highly effective insecticide developed by DuPont, which targets ryanodine receptors in insects.

Mode of Action

As an intermediate in the synthesis of Chlorantraniliprole, it may contribute to the final product’s ability to bind to and activate ryanodine receptors, leading to muscle contraction, paralysis, and ultimately, the death of the insect.

Biochemical Pathways

Given its role in the synthesis of chlorantraniliprole, it can be inferred that it may indirectly affect calcium ion channels and muscle contraction pathways in insects.

Pharmacokinetics

As an intermediate in the synthesis of chlorantraniliprole, its properties may influence the final product’s bioavailability and pharmacokinetics.

Biological Activity

5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and relevant case studies.

- Molecular Formula : C9H4BrClN3O

- Molecular Weight : 320.96 g/mol

- CAS Number : 943982-60-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer proliferation and inflammation. Its structural similarity to other pyrazole derivatives suggests that it may interact with similar biological targets, including kinases and inflammatory mediators.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to the efficacy of this compound and related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | Data not available | Potential kinase inhibition |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 (laryngeal cancer) | 3.25 | Cytotoxicity via apoptosis |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 (lung cancer) | 26 | Growth inhibition |

| Pyrazole carboxamide derivatives | HCT116 (colon cancer) | 1.1 | Cell cycle arrest at SubG1/G1 phase |

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been explored through various assays measuring cytokine production and inflammatory markers. While specific data for this compound may not be extensively documented, related pyrazole derivatives have shown promising results in reducing TNF-alpha and IL-6 levels in vitro.

Case Studies

- Study on Pyrazole Derivatives : A comprehensive review highlighted that several pyrazole derivatives, including those similar to 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole, displayed significant anticancer properties against multiple cell lines. The study emphasized the importance of structural modifications in enhancing bioactivity and selectivity towards cancer cells .

- In Vivo Studies : Research conducted on animal models indicated that compounds structurally related to 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole exhibited reduced tumor growth rates when administered alongside conventional chemotherapy agents. This suggests a potential synergistic effect that warrants further investigation .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have highlighted the potential of pyrazole derivatives, including 5-bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide, in targeting various cancer cell lines. For example, research indicates that compounds with similar structures exhibit cytotoxic effects against breast cancer and leukemia cells, suggesting that this compound could be further explored for its anticancer properties .

-

Anti-inflammatory Effects

- Pyrazole derivatives are known for their anti-inflammatory activities. The presence of halogen substituents, like bromine and chlorine in this compound, may enhance its biological activity by modulating inflammatory pathways. In vitro studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines in macrophages .

- Antimicrobial Properties

Agricultural Applications

- Pesticidal Activity

- Plant Growth Regulators

Data Table: Summary of Applications

Case Studies

-

Case Study on Anticancer Properties

- A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including compounds structurally related to this compound. Results showed a marked decrease in cell viability in MCF-7 breast cancer cells upon treatment with these compounds, indicating their potential as novel anticancer agents .

- Research on Anti-inflammatory Mechanisms

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₆BrClN₄O (derived from its carboxylic acid precursor, C₉H₅BrClN₃O₂, by amidation) .

- Role: Acts as a critical intermediate in synthesizing insecticides targeting ryanodine receptors in pests .

- Synthetic Routes : Patented methods emphasize cost-effective, one-pot reactions starting from pyrazole derivatives, avoiding harsh conditions or expensive reagents .

Comparison with Structural Analogs

3-Bromo-1-(3-chloro-pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

- Molecular Formula : C₉H₅BrClN₃O₂ .

- Molecular Weight : 302.51 g/mol .

- Key Differences : The carboxylic acid group at position 5 instead of an amide.

- Applications : Precursor to the target compound; used in synthesizing diamide insecticides .

- Physicochemical Properties :

- Environmental Impact : Less persistent than its amide derivatives due to higher solubility and faster degradation .

3-Bromo-1-(3,6-dichloro-pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

- Molecular Formula : C₉H₄BrCl₂N₃O₂ .

- Molecular Weight : 336.96 g/mol .

- Key Differences : Additional chlorine atom at pyridine position 5.

- Impact on Bioactivity: Enhanced halogenation may increase binding affinity to insect ryanodine receptors but raises toxicity concerns .

- Synthesis : Requires multi-step halogenation, increasing production complexity compared to the target compound .

Ethyl 3-bromo-1-(3-chloro-pyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate

- Molecular Formula : C₁₀H₁₀BrClN₃O₂ .

- Key Differences : Ethyl ester group and a partially saturated pyrazole ring.

- Applications : Intermediate in pesticide synthesis; ester group improves lipophilicity for better membrane penetration .

- Stability : Reduced hydrolytic stability compared to carboxamides, limiting its use in formulations .

Cyantraniliprole (5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid (4-cyano-2-methyl-6-methylcarbamoyl-phenyl)-amide)

- Molecular Formula : C₁₈H₁₃BrClN₅O₂ .

- CAS No.: 736994-63-1 .

- Key Differences : Substituted phenylamide group enhances insecticidal activity.

- Environmental Impact :

Comparative Analysis Table

Research Findings and Implications

Synthetic Efficiency : The target compound’s synthesis is optimized for industrial scale, reducing by-products and costs compared to analogs like dichloropyridine derivatives .

Bioactivity vs. Toxicity Trade-offs : While halogenation (e.g., additional Cl in dichloropyridine analogs) enhances potency, it correlates with increased environmental risks .

Amide vs. Ester Derivatives : Carboxamides exhibit superior stability and target specificity over esters, justifying their dominance in commercial insecticides .

Preparation Methods

Bromination of Pyrazolidine Precursors

A foundational approach involves the bromination of ethyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate using phosphorus oxybromide (POBr₃) in acetonitrile under reflux conditions. This step introduces the bromine atom at the 5-position of the pyrazole ring with 93% yield. The reaction mechanism proceeds via electrophilic aromatic substitution, where POBr₃ generates Br⁺ ions that attack the electron-rich position ortho to the carbonyl group. Subsequent elimination of HBr forms the dihydro-pyrazole intermediate.

Oxidation to Aromatic Pyrazole

The dihydro-pyrazole intermediate undergoes oxidation using potassium persulfate (K₂S₂O₈) in the presence of sulfuric acid. This step aromatizes the pyrazole ring, critical for stabilizing the structure and enhancing insecticidal activity. The reaction, conducted at 60–80°C for 4–5 hours, achieves near-quantitative conversion due to the strong oxidative power of persulfate radicals.

Hydrolysis and Amidation

The ethyl ester group at the 3-position is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide, followed by acidification with HCl to precipitate the free acid. Conversion to the amide derivative is achieved via reaction with ammonium chloride in the presence of coupling agents such as thionyl chloride (SOCl₂), which activates the carboxylic acid as an acyl chloride intermediate.

Optimization Strategies for Industrial Scaling

Solvent and Catalyst Selection

Recent patents highlight the use of polar aprotic solvents like dimethylformamide (DMF) to enhance reaction homogeneity and reduce byproduct formation during bromination. Catalytic amounts of iodine (0.5–1 mol%) improve regioselectivity by coordinating to the pyridine nitrogen, directing bromine to the 5-position.

Temperature and Time Adjustments

Controlled heating during oxidation (60°C for 4 hours vs. 80°C for 2 hours) balances reaction rate and decomposition risks. Lower temperatures favor higher yields (89–93%) by minimizing side reactions such as over-oxidation or ring-opening.

Waste Minimization Techniques

Patent EP4045487B1 introduces a closed-loop system for recovering acetonitrile and unreacted POBr₃, reducing solvent waste by 40%. Additionally, in situ generation of HBr gas during bromination is neutralized using NaOH scrubbers, aligning with green chemistry principles.

Comparative Analysis of Methodologies

Challenges and Solutions in Large-Scale Production

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazole-3-carboxylic acid amide?

The synthesis typically involves coupling a pyrazole-carboxylic acid intermediate with an amine. A patent by FMC Corporation ( ) outlines a method starting from pyrazole derivatives, using palladium catalysts for cross-coupling reactions to introduce the 3-chloropyridinyl group . The amide formation can be achieved via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with ammonia or a protected amine. Key steps include:

- Pyrazole ring functionalization : Bromination at the 5-position using NBS or Br₂.

- Suzuki-Miyaura coupling : To attach the 3-chloropyridinyl moiety (Pd(OAc)₂, SPhos ligand, K₃PO₄ in dioxane/water) .

- Amidation : Carboxylic acid activation (e.g., via mixed anhydride or carbodiimide coupling) .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 85–90% | |

| Suzuki coupling | Pd(OAc)₂, SPhos, K₃PO₄, 100°C | 70–75% | |

| Amide formation | HATU, DIPEA, NH₃ (g), DCM | 60–65% |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : Critical for confirming the pyrazole-pyridine core and substituent positions. For example, the pyrazole C-3 proton appears as a singlet near δ 7.2–7.5 ppm, while the pyridinyl protons show splitting patterns consistent with substitution .

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion ([M+H]⁺ at m/z 357.97 for C₉H₆BrClN₄O) .

- X-ray Crystallography : Resolves stereoelectronic effects, particularly if crystalline derivatives are synthesized .

Q. How can researchers mitigate common impurities during synthesis?

- Byproducts : Unreacted bromopyrazole intermediates or over-coupled dimers. Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to monitor reaction progress .

- Metal residues : Chelating agents (e.g., EDTA washes) or silica gel filtration to remove Pd catalysts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve amidation yield?

- Solvent selection : Replace DCM with THF or DMF to enhance solubility of intermediates.

- Catalyst screening : Test alternative coupling agents (e.g., PyBOP vs. HATU) for reduced epimerization .

- Temperature control : Lowering the reaction temperature to 0–5°C minimizes side reactions during activation .

Q. What structural modifications enhance bioactivity or stability?

- Pyridinyl substituents : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the pyridine ring improves metabolic stability, as seen in analogs () .

- Pyrazole ring : Replacing bromine with methyl or cyano groups alters electronic properties, impacting binding affinity in enzyme assays .

Q. What computational methods support SAR studies for this compound?

- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The pyridine N-atom often participates in hydrogen bonding with catalytic residues .

- DFT calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) based on Fukui indices .

Q. How are stereochemical outcomes analyzed in derivatives?

- Chiral HPLC : Resolve enantiomers using a Chiralpak IA column (hexane/IPA mobile phase) .

- Vibrational Circular Dichroism (VCD) : Assign absolute configurations of chiral amide derivatives .

Data Contradictions and Resolution

- Synthesis yields : Patent methods () report higher yields (~75%) than academic procedures (60–65% in ). This discrepancy may arise from optimized industrial-scale conditions (e.g., continuous flow vs. batch reactions) .

- Biological activity : Pyridine-substituted analogs in show conflicting cytotoxicity data compared to . Cross-validate using standardized assays (e.g., MTT vs. CellTiter-Glo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.